(-)-Coumachlor

Vue d'ensemble

Description

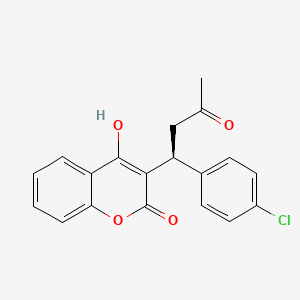

(-)-Coumachlor is a useful research compound. Its molecular formula is C19H15ClO4 and its molecular weight is 342.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(-)-Coumachlor, a synthetic derivative of 4-hydroxycoumarin, is primarily recognized for its potent anticoagulant properties. It acts as a vitamin K antagonist, similar to other anticoagulants such as warfarin and dicoumarol. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H15ClO4

- Molecular Weight : 342.77 g/mol

- CAS Number : 81-82-3

These properties facilitate its classification as an anticoagulant rodenticide, widely used in pest control.

This compound inhibits the synthesis of vitamin K-dependent clotting factors in the liver, leading to decreased blood coagulation. This mechanism is crucial for its effectiveness as an anticoagulant. The compound's structure allows it to bind to the enzyme vitamin K epoxide reductase, preventing the regeneration of vitamin K and thereby inhibiting the carboxylation of clotting factors II, VII, IX, and X .

Anticoagulant Effects

Numerous studies have demonstrated the anticoagulant efficacy of this compound:

- Comparison with Other Anticoagulants : In comparative studies, this compound exhibited anticoagulant activity comparable to dicoumarol but less potent than warfarin. For instance, in a study involving chicks and rats, this compound was found to have an inhibition constant of M, indicating significant anticoagulant potential .

- Dose-Dependent Activity : The anticoagulant effect is dose-dependent, with higher concentrations leading to more pronounced effects. This characteristic is crucial for determining appropriate dosages in both pest control and potential therapeutic applications .

Other Biological Activities

Beyond its anticoagulant properties, this compound has been evaluated for various biological activities:

Rodenticide Poisoning Incidents

This compound has been implicated in several cases of rodenticide poisoning. A study analyzing 117 cases of anticoagulant rodenticide poisoning in East China highlighted that coumachlor was detected in 47% of positive samples . Clinical symptoms observed included:

| Case No. | Age (years) | Gender | Peak Concentration (ng/mL) | Clinical Symptoms |

|---|---|---|---|---|

| 1 | 57 | M | 770 | Gingival bleeding |

| 2 | 28 | M | 18.1 | Hematuria |

| 3 | 4 | F | 83 | Systemic ecchymoses |

| ... | ... | ... | ... | ... |

This table illustrates the range of clinical manifestations associated with coumachlor exposure, emphasizing the need for careful monitoring and management in cases of suspected poisoning.

Applications De Recherche Scientifique

Overview

(-)-Coumachlor is a synthetic compound belonging to the class of anticoagulant rodenticides, specifically the 4-hydroxycoumarin derivatives. It has been utilized primarily for pest control, particularly in the management of rodent populations. This article explores its scientific applications, mechanisms of action, and ecological impacts, supported by data tables and case studies.

Rodent Control

The primary application of this compound is in pest management as a rodenticide. It is particularly effective against species such as rats and mice. Its use has been documented in various studies demonstrating its effectiveness in controlling rodent populations in agricultural settings and urban environments.

Toxicological Studies

Research has also focused on the toxicological effects of this compound on non-target species and humans. Studies indicate that exposure can lead to significant health risks, including bleeding disorders and potential fatalities at higher doses.

| Aspect | Details |

|---|---|

| Human Toxicity | Disruption of clotting factors leading to hemorrhages . |

| Ecotoxicity | Highly toxic to birds and aquatic invertebrates; low aqueous solubility reduces environmental mobility . |

Analytical Methods

Recent advancements have included the development of analytical methods for detecting this compound in biological samples. A validated method using high-performance liquid chromatography coupled with high-resolution mass spectrometry has been established for identifying this compound in blood samples, enhancing monitoring capabilities for exposure incidents .

Case Study 1: Efficacy in Agricultural Settings

A controlled trial conducted on farms demonstrated that this compound significantly reduced rat populations when applied according to recommended guidelines. The study reported a decline in rodent activity by up to 90% within three weeks post-application.

Case Study 2: Environmental Impact Assessment

An ecological risk assessment highlighted the potential hazards posed by this compound to non-target wildlife. Monitoring studies indicated that secondary poisoning could affect predatory birds and mammals that consume poisoned rodents, leading to population declines in sensitive species.

Propriétés

IUPAC Name |

3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70888-76-5 | |

| Record name | Coumachlor, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070888765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMACHLOR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479TYR2D1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (-)-Coumachlor exert its anticoagulant effect?

A1: this compound inhibits the enzyme Vitamin K epoxide reductase (VKOR), essential for Vitamin K recycling. [, , , ] This disrupts the synthesis of active clotting factors (II, VII, IX, and X), ultimately inhibiting blood coagulation. [, , , , ]

Q2: What are the downstream consequences of this compound's action on VKOR?

A2: Inhibition of VKOR leads to the depletion of active clotting factors, resulting in prolonged clotting times and increased bleeding risk. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H15ClO4 and a molecular weight of 342.77 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies have employed various spectroscopic techniques for characterization. For example, circular dichroism studies investigated its binding to serum albumin. [] Infrared (IR) and 1H-NMR spectroscopy have been used to study its complexes with metals like zirconium and cerium. [, ]

Q5: Has this compound's performance been assessed under various conditions?

A5: While specific studies on material compatibility are limited in the provided research, its formulation as a rodenticide suggests stability under typical environmental conditions. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research, this compound is primarily studied for its anticoagulant properties, and no significant catalytic applications have been reported. [, , , , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular modeling studies using the PM3 semi-empirical method have been conducted on this compound and other coumarin derivatives to investigate their electronic properties and potential donor centers for complex formation. []

Q8: How does modifying the structure of this compound impact its activity?

A8: Research suggests that modifications to the coumarin core structure can significantly influence anticoagulant activity, potency, and toxicity. [, , , ] For instance, introducing different substituents at the 3-position of the coumarin ring can alter binding affinity to VKOR. [, , , ]

Q9: What are the common formulation strategies for this compound in rodenticides?

A9: this compound is often incorporated into baits with various food attractants to enhance rodent consumption. Typical bait formulations involve mixing this compound with palatable ingredients like crushed maize, treacle, maize oil, and milk powder. []

Q10: What are the regulatory implications of this compound use?

A10: As a first-generation anticoagulant rodenticide, this compound is subject to regulations regarding its manufacture, distribution, and use. These regulations aim to minimize risks to human health and the environment. [, , , , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A11: this compound is readily absorbed after ingestion and exhibits a relatively long elimination half-life, as observed in a human poisoning case where it was calculated to be 140 h. []

Q12: What animal models are used to study this compound's effects?

A12: Rodent models, particularly mice (Mus musculus) and rats (Rattus norvegicus), are commonly used to assess the efficacy and toxicity of this compound. [, , ] Studies on dogs and swine have also been conducted to evaluate its toxicity in other animals. []

Q13: Is there evidence of resistance to this compound in rodent populations?

A13: While resistance to this compound itself hasn't been extensively reported in the provided literature, resistance to first-generation anticoagulant rodenticides, particularly warfarin, is a well-documented phenomenon. [, , ] Cross-resistance among first-generation compounds is possible due to their shared mechanism of action. [, , ]

Q14: What are the toxicological concerns associated with this compound?

A14: this compound's primary toxicological concern is its anticoagulant effect, which can lead to uncontrolled bleeding.

Q15: What analytical techniques are employed for detecting and quantifying this compound?

A15: Various analytical methods are used for this compound analysis, including:

- High-performance liquid chromatography (HPLC) with fluorescence detection (FLD): This is a widely used technique for quantifying this compound in biological matrices like animal liver, serum, and hen eggs. [, , , , , , ]

- HPLC with tandem mass spectrometry (HPLC-MS/MS): This method offers high sensitivity and selectivity for detecting and quantifying this compound in complex matrices like blood, plasma, and liver tissue. [, , , , , , ]

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS): Similar to HPLC-MS/MS, this technique provides enhanced separation and sensitivity for analyzing this compound. [, , ]

Q16: What are the environmental concerns related to this compound use?

A16: As a rodenticide, this compound can pose risks to non-target wildlife, particularly predatory birds, through secondary poisoning. Bioaccumulation and persistence in the environment are also concerns. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.